Propane, 1,1,1,2,2,3,3-heptafluoro-
Overview
Description
Propane, 1,1,1,2,2,3,3-heptafluoro- is a colorless and odorless gas that is commonly known as HFC-227ea. It belongs to the family of halocarbons and is widely used as a fire-extinguishing agent due to its excellent properties such as high extinguishing efficiency, low toxicity, and zero ozone depletion potential. In recent years, HFC-227ea has gained significant attention in scientific research due to its potential applications in various fields such as medicine, energy, and environmental protection.
Scientific Research Applications
Density, Surface Tension, and Kinematic Viscosity Studies
Propane, 1,1,1,2,2,3,3-heptafluoro- (specifically, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-propane) has been extensively studied for its physical properties such as liquid density, kinematic viscosity, and surface tension. These studies are crucial for understanding its behavior in various applications, particularly in the context of segregated hydrofluoroethers (HFEs) (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015).
Reaction with Sulphur Derivatives
The chemical reactivity of heptafluoro-1-iodopropane, a related compound, with various sulphides such as ethyl methyl sulphide and methyl trifluoromethyl sulphide, has been explored. These reactions result in different sulphide products, providing insights into the synthetic utility of fluoropropanes in organic chemistry (Haszeldine, Rigby, & Tipping, 1972).
Flammability and Ignition Characteristics
Propane, 1,1,1,2,2,3,3-heptafluoro- has been involved in studies related to the flammability and spontaneous ignition characteristics of various hydrocarbon-air mixtures. These studies are significant for safety considerations in industries where hydrocarbons are used or produced (Freeman & Lefebvre, 1984).
Thermodynamic Properties and Speed of Sound
Research on the thermodynamic properties and the speed of sound in liquid 1,1,1,2,3,3,3-heptafluoropropane has provided valuable data for its potential application in refrigeration and other industrial processes (Pires, Esperança, & Guedes, 2000).
Suppression of Nonpremixed Flames
Fluorinated hydrocarbons, including fluorinated propanes, have been evaluated for their effectiveness in suppressing nonpremixed flames. These studies contribute to the development of fire retardants and safety measures in fire-prone environments (Zegers, Williams, Fisher, Fleming, & Sheinson, 2000).
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKACHOXRXFQJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7, C2F5CF2H | |
Record name | HEPTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075297 | |
Record name | 1H-Heptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant. | |
Record name | HEPTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Propane, 1,1,1,2,2,3,3-heptafluoro- | |
CAS RN |
2252-84-8, 33660-75-2 | |
Record name | HEPTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,2,2,3,3-Heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033660752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Heptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3-heptafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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